molecular formula C7H6ClF2N B6614748 3-chloro-2-(1,1-difluoroethyl)pyridine CAS No. 1355066-99-7

3-chloro-2-(1,1-difluoroethyl)pyridine

Cat. No.: B6614748
CAS No.: 1355066-99-7
M. Wt: 177.58 g/mol
InChI Key: BJZSGDKKXGOPEW-UHFFFAOYSA-N
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Description

3-chloro-2-(1,1-difluoroethyl)pyridine: is a pyridine-based compound with the molecular formula C7H6ClF2N and a molecular weight of 177.58 g/mol . This compound has gained significant attention in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-(1,1-difluoroethyl)pyridine typically involves the chlorination of 2-(1,1-difluoroethyl)pyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the pyridine ring. Common reagents used in this synthesis include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-chloro-2-(1,1-difluoroethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used, often in the presence of a catalyst.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: Reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: 3-chloro-2-(1,1-difluoroethyl)pyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also used in the development of new bioactive molecules.

Medicine: Its unique structure allows for the exploration of new drug candidates with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also used in the manufacture of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-2-(1,1-difluoroethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-chloro-3-(1,1-difluoroethyl)pyridine
  • 2-chloro-4-(1,1-difluoroethyl)pyridine
  • 3-chloro-4-(1,1-difluoroethyl)pyridine

Comparison: 3-chloro-2-(1,1-difluoroethyl)pyridine is unique due to the specific positioning of the chlorine and difluoroethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields. Compared to its similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

3-chloro-2-(1,1-difluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c1-7(9,10)6-5(8)3-2-4-11-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZSGDKKXGOPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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